2-Isopropylphenylboronic acid
Overview
Description
2-Isopropylphenylboronic acid is an organoboron compound with the molecular formula C9H13BO2. It is a boronic acid derivative where the boron atom is bonded to a phenyl ring substituted with an isopropyl group at the ortho position. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
2-Isopropylphenylboronic acid can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-2-(1-methylethyl)benzene with triisopropyl borate in the presence of a base such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and at low temperatures to prevent side reactions .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Scientific Research Applications
2-Isopropylphenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Isopropylphenylboronic acid primarily involves its ability to form reversible covalent bonds with diols. This property is exploited in various applications, such as in the development of sensors and drug molecules. The boronic acid group can interact with cis-diol-containing molecules, forming a cyclic ester that can be reversed under specific conditions .
Comparison with Similar Compounds
2-Isopropylphenylboronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-methylphenylboronic acid. While all these compounds share the boronic acid functional group, their reactivity and applications can differ based on the substituents on the phenyl ring . For example:
Phenylboronic acid: Lacks additional substituents, making it a more general reagent in organic synthesis.
4-Methylphenylboronic acid: Contains a methyl group at the para position, which can influence its reactivity and selectivity in certain reactions.
This compound is unique due to the presence of the isopropyl group, which can provide steric hindrance and influence the compound’s reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
(2-propan-2-ylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZUVUWIBZMHMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378484 | |
Record name | 2-Isopropylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89787-12-2 | |
Record name | 2-Isopropylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Isopropylbenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-isopropylphenylboronic acid interact with D-fructose, and what are the key findings of the study?
A1: The study focuses on the kinetics and mechanism of how this compound and its boronate ion interact with D-fructose in aqueous solutions []. The researchers found that:
- Specificity: Out of the five D-fructose anomers, only α-D-fructofuranose exhibited reactivity with this compound and its boronate ion [].
- Two-step reaction: The reaction occurs in two consecutive steps. The first step involves the formation of bicoordinate complexes (both exo- and endo-isomers) through parallel reactions of the boronic acid and its boronate ion with α-D-fructofuranose []. The second step involves an intramolecular rearrangement within the bicoordinate complexes, leading to the formation of a more stable tricoordinate α-D-fructofuranose complex [].
- Reactivity of both species: Both the neutral boronic acid (this compound) and its corresponding boronate ion were found to be reactive towards D-fructose, with the boronate ion displaying higher reactivity [].
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